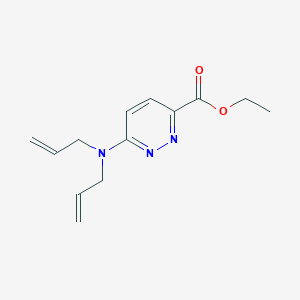

Ethyl 6-(diallylamino)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-[bis(prop-2-enyl)amino]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h4-5,7-8H,1-2,6,9-10H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUBCQBEJCPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 6-(diallylamino)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, an enzyme crucial for cell cycle regulation . The interaction between this compound and cyclin-dependent kinase 2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell proliferation.

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cells, it exhibits anti-proliferative effects by inhibiting the activity of cyclin-dependent kinase 2, leading to cell cycle arrest . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to the active site of cyclin-dependent kinase 2, it inhibits the enzyme’s activity, leading to a decrease in cell proliferation . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its reactivity and efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, it can induce toxic effects, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Biological Activity

Ethyl 6-(diallylamino)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a diallylamino group and an ethyl ester. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites, which may lead to a decrease in enzyme activity.

- Receptor Modulation : The pyridazine moiety can interact with receptors, modulating their function and potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may also have anti-inflammatory effects, although further research is required to confirm this.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Variations : Modifications to the diallylamino group and the ester moiety have been shown to affect potency. For example, varying the length and branching of the alkyl chains on the amino group can enhance or diminish activity.

- Pyridazine Ring Modifications : Substituting different groups on the pyridazine ring can lead to variations in biological activity. Compounds with electron-withdrawing groups tend to exhibit increased potency compared to those with electron-donating groups.

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of 15 µg/mL for Staphylococcus aureus, demonstrating significant antimicrobial potency.

-

Anticancer Activity Evaluation :

- In vitro tests using cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM depending on the specific cell line tested. Apoptosis assays indicated that the compound induces programmed cell death in sensitive cancer cells.

Data Tables

| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | 15 | Staphylococcus aureus |

| Anticancer | 10 - 20 | Various cancer cell lines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 6-(diallylamino)pyridazine-3-carboxylate with key analogs:

| Compound Name | Substituent at Position 6 | Ester Group at Position 3 | Key Structural Features |

|---|---|---|---|

| This compound | Diallylamino (-N(CH₂CH₂CH₂)₂) | Ethyl ester | Two allyl groups; potential for polymerization or crosslinking |

| Ethyl 6-(ethylamino)pyridazine-3-carboxylate | Ethylamino (-NHCH₂CH₃) | Ethyl ester | Smaller substituent; lower steric hindrance |

| Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate | Cyclopropylamino (-NH-C₃H₅) | Ethyl ester | Rigid cyclopropane ring; enhanced stability |

| Methyl 6-(isopropylamino)pyridazine-3-carboxylate | Isopropylamino (-NHCH(CH₃)₂) | Methyl ester | Branched alkyl group; increased hydrophobicity |

Physicochemical Properties (Inferred)

| Property | This compound | Ethyl 6-(ethylamino)pyridazine-3-carboxylate | Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | 211.23 | 223.25 |

| Solubility | Low in water; high in DMSO, DMF | Moderate in polar solvents | Moderate in organic solvents |

| Stability | May degrade under heat/light | Stable | Highly stable due to rigid structure |

| Boiling Point | Not reported (higher than ethylamino analog) | Not reported | Not reported |

Key Research Findings and Challenges

- Stability Concerns : Allyl groups may oxidize or polymerize, requiring careful storage (e.g., inert atmosphere, low temperatures) .

- Cost and Availability: Ethyl 6-(ethylamino)pyridazine-3-carboxylate is priced at $650/g (1g scale), suggesting diallylamino analogs could be costlier due to synthetic complexity .

Preparation Methods

Starting Material Preparation

The pyridazine ring is often constructed or functionalized starting from 6-oxo-1,6-dihydropyridazine-4-carboxylic acid or related chloro-substituted pyridazine carboxylic acids. For example, heating 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with phosphorus oxychloride (POCl3) yields the 6-chloropyridazine-4-carbonyl chloride intermediate, which is reactive towards nucleophilic amines.

Esterification and Final Compound Formation

The ethyl ester at the 3-position can be introduced either by:

- Starting from ethyl pyridazine-3-carboxylate derivatives.

- Esterification of the corresponding carboxylic acid after amination.

The ester group is stable under the reaction conditions used for amination and substitution, allowing for the final product to be isolated after completion of the substitution step.

Summary Table of Preparation Steps

Research Findings and Analysis

- The nucleophilic substitution of chloro groups on heterocyclic rings by diallylamine is efficient under microwave heating, reducing reaction times and improving yields.

- The pyridazine ring system tolerates ester groups during substitution reactions, allowing for direct synthesis of ester-functionalized derivatives without protection/deprotection steps.

- Multicomponent reactions offer a promising alternative for pyridazine derivative synthesis but require further adaptation for diallylamino substituents.

- Purification typically involves recrystallization from ethanol or chromatographic methods to obtain analytically pure compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.